molecular formula C12H16N2O2S B5657845 N-(azepane-1-carbothioyl)furan-2-carboxamide

N-(azepane-1-carbothioyl)furan-2-carboxamide

Cat. No.: B5657845
M. Wt: 252.33 g/mol
InChI Key: FXZCSWSNZCINIT-UHFFFAOYSA-N
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Description

N-(azepane-1-carbothioyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of an azepane ring, a furan ring, and a carbothioyl group, making it a unique and interesting molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azepane-1-carbothioyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with azepane-1-carbothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-(azepane-1-carbothioyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(azepane-1-carbothioyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(azepane-1-carbothioyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and proteins, potentially inhibiting their activity. The carbothioyl group can form covalent bonds with nucleophilic sites on biological macromolecules, leading to changes in their structure and function. These interactions can disrupt cellular processes and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-azepanylcarbonothioyl)-2-furamide
  • N-[2-(azepane-1-carbonyl)phenyl]furan-2-carboxamide
  • Furan-2-carboxamide derivatives

Uniqueness

N-(azepane-1-carbothioyl)furan-2-carboxamide is unique due to the presence of both the azepane and furan rings, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

N-(azepane-1-carbothioyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c15-11(10-6-5-9-16-10)13-12(17)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZCSWSNZCINIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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